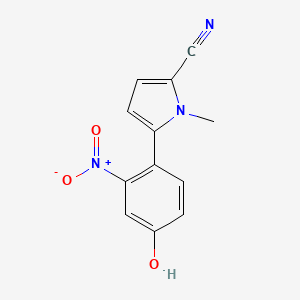
5-(4-hydroxy-2-nitrophenyl)-1-methyl-1H-pyrrole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-hydroxy-2-nitrophenyl)-1-methyl-1H-pyrrole-2-carbonitrile is an organic compound that features a pyrrole ring substituted with a hydroxy-nitrophenyl group and a nitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-hydroxy-2-nitrophenyl)-1-methyl-1H-pyrrole-2-carbonitrile typically involves the reaction of 4-hydroxy-2-nitrobenzaldehyde with 1-methylpyrrole-2-carbonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route employed.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form.
化学反応の分析
Types of Reactions
5-(4-hydroxy-2-nitrophenyl)-1-methyl-1H-pyrrole-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-(4-hydroxy-2-nitrophenyl)-1-methyl-1H-pyrrole-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
作用機序
The mechanism of action of 5-(4-hydroxy-2-nitrophenyl)-1-methyl-1H-pyrrole-2-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary and are often the subject of ongoing research.
類似化合物との比較
Similar Compounds
5-methyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile: Known for its color polymorphism and similar structural features.
2-((4-hydroxy-2-nitrophenyl)amino)thiophene-3-carbonitrile: Another compound with a hydroxy-nitrophenyl group and a nitrile group.
Uniqueness
5-(4-hydroxy-2-nitrophenyl)-1-methyl-1H-pyrrole-2-carbonitrile is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
特性
分子式 |
C12H9N3O3 |
|---|---|
分子量 |
243.22 g/mol |
IUPAC名 |
5-(4-hydroxy-2-nitrophenyl)-1-methylpyrrole-2-carbonitrile |
InChI |
InChI=1S/C12H9N3O3/c1-14-8(7-13)2-5-11(14)10-4-3-9(16)6-12(10)15(17)18/h2-6,16H,1H3 |
InChIキー |
FZJIFCWNSZSYGZ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CC=C1C2=C(C=C(C=C2)O)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


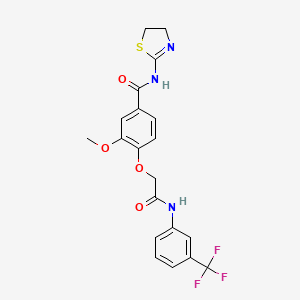


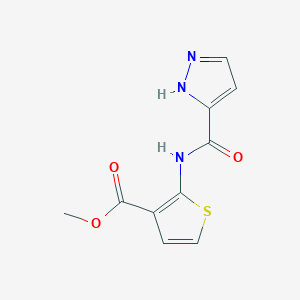

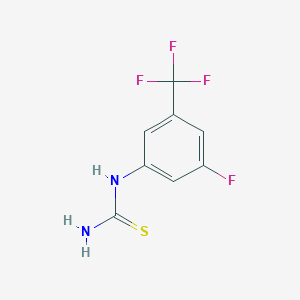
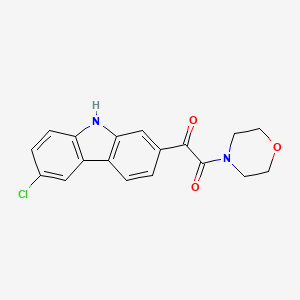
![2-Acetylbenzo[d]oxazole-7-carbonitrile](/img/structure/B12866980.png)
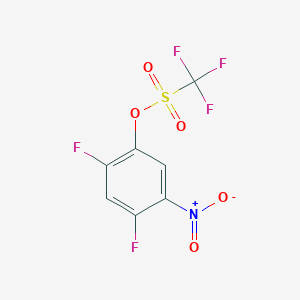
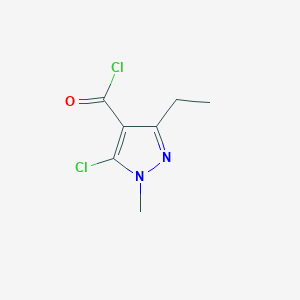
![2-(Furan-2-yl)-1H-benzo[d]imidazol-1-ol](/img/structure/B12867016.png)
![2-(Difluoromethyl)benzo[d]oxazole-4-carbonitrile](/img/structure/B12867018.png)
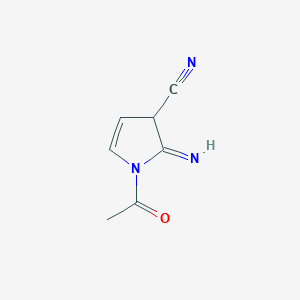
![1-(7-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867032.png)
